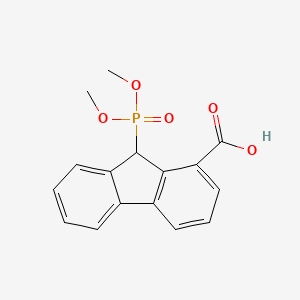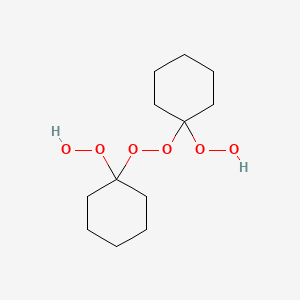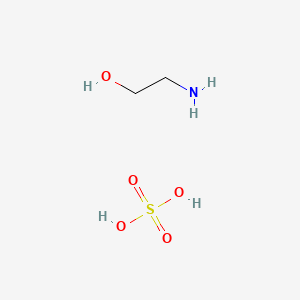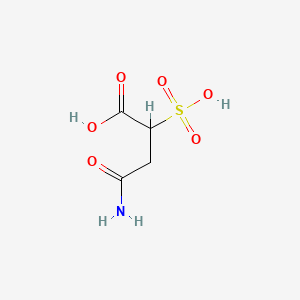
3-Hydroxy-4-iodopyridine-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-4-iodopyridine-2-carbaldehyde is a heterocyclic organic compound that contains a pyridine ring substituted with hydroxyl, iodine, and formyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-iodopyridine-2-carbaldehyde typically involves the iodination of a pyridine derivative followed by formylation. One common method is the iodination of 3-hydroxy-2-pyridinecarboxaldehyde using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar iodination and formylation reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-Hydroxy-4-iodopyridine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 3-Oxo-4-iodopyridine-2-carbaldehyde.
Reduction: 3-Hydroxy-4-iodopyridine-2-methanol.
Substitution: 3-Hydroxy-4-substituted-pyridine-2-carbaldehyde (where the iodine is replaced by the nucleophile).
科学研究应用
3-Hydroxy-4-iodopyridine-2-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in multicomponent reactions to generate diverse molecular scaffolds.
Biology: The compound can be used to study the biological activity of pyridine derivatives and their interactions with biological targets.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-Hydroxy-4-iodopyridine-2-carbaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, while the iodine atom can participate in halogen bonding interactions. The hydroxyl group can engage in hydrogen bonding, influencing the compound’s solubility and reactivity.
相似化合物的比较
Similar Compounds
3-Hydroxy-2-fluoropyridine: Similar structure but with a fluorine atom instead of iodine.
3-Hydroxy-4-chloropyridine-2-carbaldehyde: Similar structure but with a chlorine atom instead of iodine.
3-Hydroxy-4-bromopyridine-2-carbaldehyde: Similar structure but with a bromine atom instead of iodine.
Uniqueness
3-Hydroxy-4-iodopyridine-2-carbaldehyde is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher atomic mass and polarizability compared to fluorine, chlorine, or bromine
属性
分子式 |
C6H4INO2 |
|---|---|
分子量 |
249.01 g/mol |
IUPAC 名称 |
3-hydroxy-4-iodopyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H4INO2/c7-4-1-2-8-5(3-9)6(4)10/h1-3,10H |
InChI 键 |
MPULTSLTQKNBFM-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C(=C1I)O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![disodium;(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;heptahydrate](/img/structure/B12806310.png)






![[(2S,3S,5S,10S,13S,16S,17R)-3-hydroxy-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;hydrobromide](/img/structure/B12806366.png)






